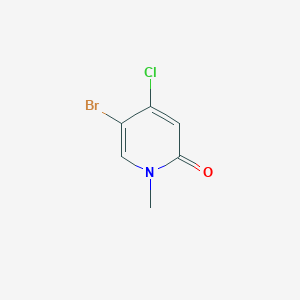
5-bromo-4-chloro-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-1-methylpyridin-2(1H)-one, or 5-BCPMP, is a heterocyclic compound with a wide range of applications in various fields. It is widely used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 5-BCPMP is also used as a catalyst in organic reactions, and as a reagent in analytical chemistry. In addition, 5-BCPMP has been studied for its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-BCPMP is not yet fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms through the disruption of their cell membranes. Additionally, 5-BCPMP is believed to act as an antioxidant by scavenging free radicals and preventing their formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BCPMP have not yet been fully elucidated. However, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-BCPMP has been shown to possess antioxidant activity and to inhibit the formation of free radicals.
Advantages and Limitations for Lab Experiments
The main advantage of 5-BCPMP for lab experiments is its ability to inhibit the growth of microorganisms. Additionally, the compound is relatively stable and can be easily synthesized in a laboratory setting. However, 5-BCPMP is not yet widely available and is relatively expensive.
Future Directions
There are several potential future directions for 5-BCPMP research. These include further studies on the compound’s antimicrobial activity, its ability to inhibit the formation of free radicals, and its potential use as an antioxidant. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 5-BCPMP, as well as its potential use in drug development. Finally, further research could be conducted to investigate the potential of 5-BCPMP as a catalyst in organic reactions.
Synthesis Methods
The synthesis of 5-BCPMP is typically performed via a two-step process. The first step involves the reaction of 1-bromo-4-chloromethylpyridin-2(1H)-one with sodium bromide in an aqueous solution, which yields 5-BCPMP. The second step involves the reaction of 5-BCPMP with sodium hydroxide, which yields the desired product.
Scientific Research Applications
5-BCPMP has been studied for its potential use as an antimicrobial agent. In particular, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-BCPMP has been studied for its potential use as an antioxidant and for its ability to inhibit the formation of free radicals.
properties
IUPAC Name |
5-bromo-4-chloro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVPKYINGLQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-1-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


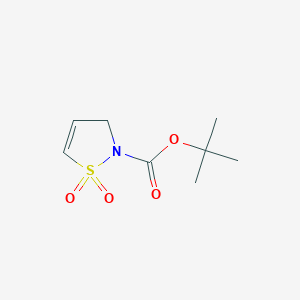
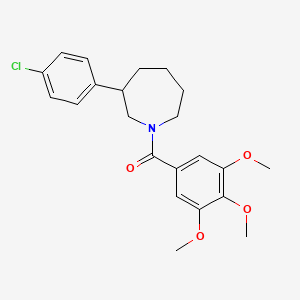
![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)
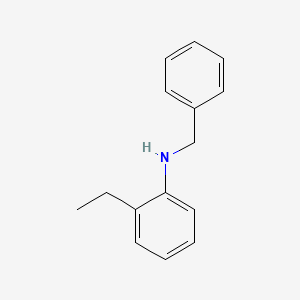
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)
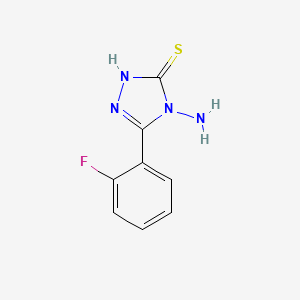
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
![N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894315.png)
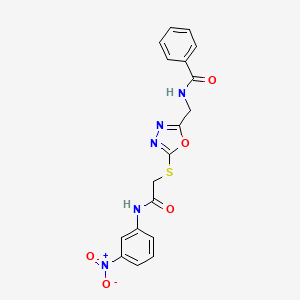
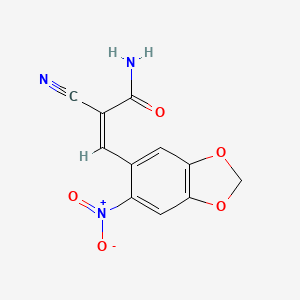
![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)

![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)